molecular formula C12H11N5O B11869130 5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11869130
M. Wt: 241.25 g/mol
InChI Key: IFDLVLHOCUAJIJ-UHFFFAOYSA-N
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Description

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with m-tolyl hydrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate cyclization and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Deazaadenine: A compound with a similar pyrazolo[3,4-d]pyrimidine core, known for its biological activity.

    4-Amino-substituted 7-iminopyrido[2,3-d]pyrimidines: Compounds with similar structural features and potential biological applications.

Uniqueness

5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-amino-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N5O/c1-8-3-2-4-9(5-8)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3

InChI Key

IFDLVLHOCUAJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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